N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy, methyl, and dimethyl groups at positions 2, 4, and 5, respectively. The molecule also includes a thiophen-2-yl ethyl moiety modified with a hydroxyethoxy chain. The hydroxyethoxy group enhances hydrophilicity, which may improve solubility and bioavailability compared to purely hydrophobic analogs .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S2/c1-12-9-14(22-3)17(10-13(12)2)25(20,21)18-11-15(23-7-6-19)16-5-4-8-24-16/h4-5,8-10,15,18-19H,6-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPGOJGULKDZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)OCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, with the CAS number 2034615-58-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₇H₂₃N₁O₅S₂
- Molecular Weight : 385.5 g/mol
- Structure : The compound features a sulfonamide group, which is known for its diverse pharmacological properties.
Antiinflammatory Properties
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory activities. For instance, studies have shown that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages. This suggests a potential role for this compound in managing inflammatory conditions.
Anticancer Activity
Preliminary studies suggest that certain derivatives of benzenesulfonamides may possess anticancer properties. Compounds structurally related to this sulfonamide have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Study 1: In Vitro Evaluation
A study investigated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results demonstrated that compounds with a similar structure to this compound showed significant inhibition of cell growth at concentrations ranging from 10 to 100 µg/mL. The mechanism was linked to the induction of apoptosis through caspase activation.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, the compound was evaluated for its ability to reduce NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The findings indicated a dose-dependent reduction in NO levels, suggesting that this compound could serve as a potential therapeutic agent for inflammatory diseases.
| Treatment (µg/mL) | NO Production (µM) |
|---|---|
| Control | 25 |
| 10 | 20 |
| 50 | 15 |
| 100 | 10 |
The proposed mechanism of action includes:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the expression of TNF-α and IL-6, which are critical mediators in inflammatory responses.
- Reduction of Oxidative Stress : By decreasing NO production, it mitigates oxidative stress within cells, contributing to its protective effects against inflammation.
Comparison with Similar Compounds
The following comparison focuses on structural analogs and their physicochemical or biological properties, inferred from evidence-based synthesis routes and functional group analysis.
Structural Analogues with Sulfonamide and Thiophene Moieties
Key Observations :
- Thiophene vs. Halogenated Aromatics : The target compound’s thiophen-2-yl group may confer distinct electronic properties compared to halogenated phenyl rings (e.g., in [7–9]). Thiophene’s electron-rich nature could enhance π-π stacking in biological targets, while halogens (Cl, Br) in other sulfonamides increase lipophilicity and metabolic stability .
- Hydroxyethoxy vs. Hydroxyethyl : The hydroxyethoxy chain in the target compound extends hydrophilicity compared to the shorter hydroxyethyl group in ’s perfluorinated sulfonamide. This may reduce membrane permeability but improve aqueous solubility .
- Triazole-Thione Tautomerism : Compounds like [7–9] exhibit tautomerism, which influences reactivity and binding modes. The target compound lacks this feature, suggesting simpler conformational dynamics .
Preparation Methods
Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is prepared via sulfonation and chlorination of a substituted toluene derivative:
- Sulfonation :
- Chlorination :
Table 1 : Optimization of Sulfonyl Chloride Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| ClSO₃H stoichiometry | 1.2 equiv | Maximizes conversion |
| Solvent | DCM | Enhances solubility |
Preparation of 2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethylamine
This amine intermediate is synthesized via nucleophilic substitution and reductive amination :
- Thiophene-2-ethyl bromide synthesis :
- Hydroxyethoxy introduction :
Key Challenge : Avoiding over-alkylation. Excess ethylene carbonate leads to di-substituted byproducts.
Sulfonamide Coupling Reaction
The final step involves reacting the amine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride:
- Conditions :
- Workup :
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in the sulfonyl chloride, forming the sulfonamide bond.
Alternative Routes and Modifications
- Pd-Catalyzed Cross-Coupling :
- One-Pot Synthesis :
Characterization and Validation
- Spectroscopic Data :
- Crystallography :
Industrial-Scale Considerations
Q & A
Q. Table 1. Key Reaction Conditions for Sulfonamide Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, 0°C, 2h | 68 | |
| Sulfonamide Coupling | TEA, DMF, 25°C, 12h | 72 | |
| Purification | Column chromatography (EtOAc/hexane) | 95% purity |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound | IC₅₀ (CYP450, µM) | logP | Reference |
|---|---|---|---|
| 2-Methoxy derivative | 1.8 | 3.1 | |
| 2-Ethoxy derivative | 1.1 | 3.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
